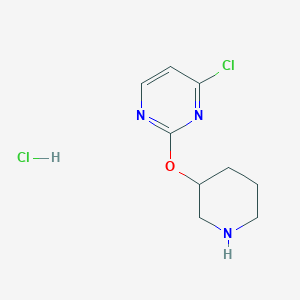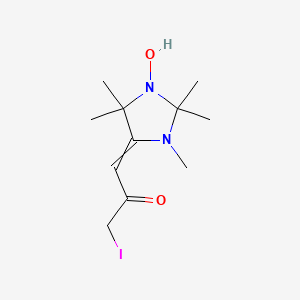
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone is a synthetic organic compound that belongs to the class of imidazolidinylidene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone typically involves the following steps:
Formation of the Imidazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the imidazolidine ring to form a more saturated compound.
Substitution: Replacement of the iodine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or reagent for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups may play a crucial role in its reactivity and binding to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-chloro-acetone
- 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-bromo-acetone
Uniqueness
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atom may enhance its ability to participate in specific chemical reactions and interactions.
Eigenschaften
Molekularformel |
C11H19IN2O2 |
|---|---|
Molekulargewicht |
338.19 g/mol |
IUPAC-Name |
1-(1-hydroxy-2,2,3,5,5-pentamethylimidazolidin-4-ylidene)-3-iodopropan-2-one |
InChI |
InChI=1S/C11H19IN2O2/c1-10(2)9(6-8(15)7-12)13(5)11(3,4)14(10)16/h6,16H,7H2,1-5H3 |
InChI-Schlüssel |
VMCAYXGUOMHWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CC(=O)CI)N(C(N1O)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


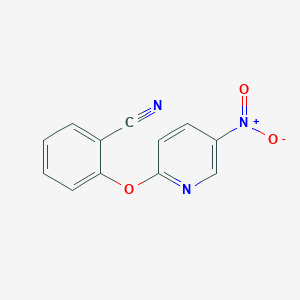
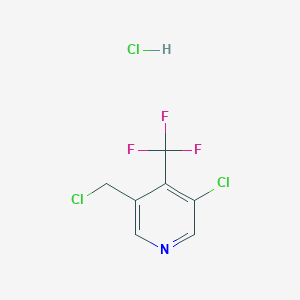

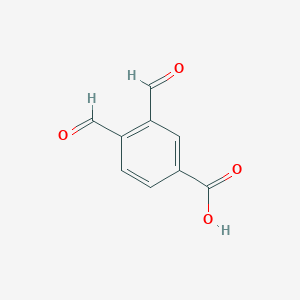
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
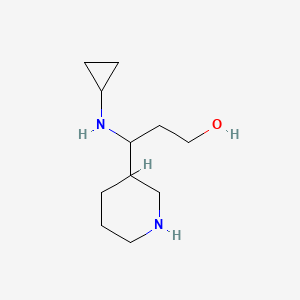
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
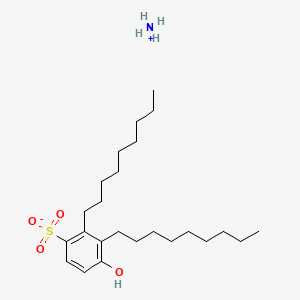
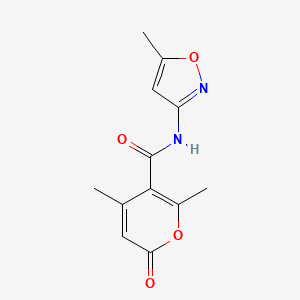
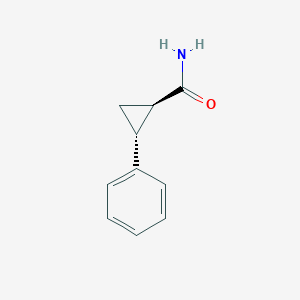
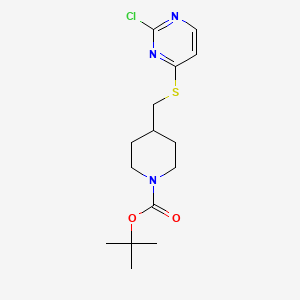
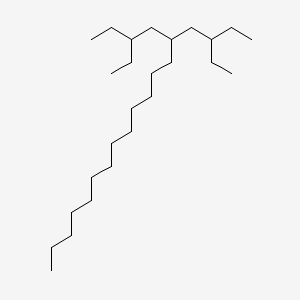
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
